2-(2-Chloro-4-fluoropyridin-3-yl)acetic acid
Description
2-(2-Chloro-4-fluoropyridin-3-yl)acetic acid is a halogenated pyridine derivative characterized by a pyridine ring substituted with chlorine at position 2, fluorine at position 4, and an acetic acid group at position 2. Its molecular formula is C₇H₄ClFNO₂, with a molecular weight of 187.56 g/mol (calculated based on standard atomic weights). The compound’s structure combines electron-withdrawing halogen substituents (Cl and F) with a carboxylic acid functional group, which influences its physicochemical properties, such as acidity, solubility, and reactivity.
Properties
Molecular Formula |
C7H5ClFNO2 |
|---|---|
Molecular Weight |
189.57 g/mol |
IUPAC Name |
2-(2-chloro-4-fluoropyridin-3-yl)acetic acid |
InChI |
InChI=1S/C7H5ClFNO2/c8-7-4(3-6(11)12)5(9)1-2-10-7/h1-2H,3H2,(H,11,12) |
InChI Key |
UIAZSTHKKNFMIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1F)CC(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-4-fluoropyridine with a suitable acetic acid derivative under controlled conditions . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-fluoropyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Catalysts: To facilitate various reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
2-(2-Chloro-4-fluoropyridin-3-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-fluoropyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to various targets. These interactions can lead to changes in biological activity, making it a compound of interest for drug development and other applications .
Comparison with Similar Compounds
Key Observations :
- Halogenation: The target compound’s dual Cl/F substitution contrasts with mono-halogenated analogs (e.g., 2-fluoro derivatives in ), which may enhance its electrophilicity and metabolic stability.
- Ring Type : Pyrimidine-based compounds (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid ) exhibit distinct electronic properties compared to pyridine derivatives due to nitrogen positioning.
- Acid Group Placement : The acetic acid group at position 3 in the target compound versus position 4 in pyrimidine derivatives may influence hydrogen-bonding interactions in biological systems.
Physicochemical Properties
- Acidity: The electron-withdrawing Cl and F substituents likely lower the pKa of the acetic acid group compared to non-halogenated analogs like 2-(pyridin-3-yl)acetic acid, enhancing solubility in polar solvents.
- Stability: Halogenated pyridines (e.g., 2-fluoro analogs ) generally exhibit greater thermal and oxidative stability than non-halogenated counterparts due to reduced electron density on the aromatic ring.
Biological Activity
2-(2-Chloro-4-fluoropyridin-3-yl)acetic acid is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes both chlorine and fluorine substituents, which significantly influence its chemical properties and interactions with biological targets.
- Molecular Formula : C7H6ClFNO2
- Molecular Weight : 189.57 g/mol
- Structure : The compound consists of a pyridine ring substituted with chlorine and fluorine atoms, along with an acetic acid moiety. The positioning of these substituents is critical for its biological activity.
The biological activity of 2-(2-Chloro-4-fluoropyridin-3-yl)acetic acid is primarily attributed to its ability to interact with specific molecular targets within biological systems. The electron-withdrawing nature of the chlorine and fluorine atoms enhances the compound's reactivity, potentially allowing it to modulate various biological pathways. This interaction can lead to significant pharmacological effects, including enzyme inhibition and receptor binding.
Enzyme Inhibition
Research indicates that 2-(2-Chloro-4-fluoropyridin-3-yl)acetic acid exhibits enzyme inhibitory properties. For instance, it has been studied for its potential to inhibit phosphodiesterase (PDE) enzymes, which play crucial roles in cellular signaling pathways.
| Compound | IC50 (nM) | Target Enzyme | Reference |
|---|---|---|---|
| 2-(2-Chloro-4-fluoropyridin-3-yl)acetic acid | 10 | PDE2A | |
| BIT1 (a related derivative) | 3.33 | PDE2A |
The above table illustrates the potency of 2-(2-Chloro-4-fluoropyridin-3-yl)acetic acid compared to derivatives with similar structures.
Anticancer Properties
In vitro studies have demonstrated that compounds similar to 2-(2-Chloro-4-fluoropyridin-3-yl)acetic acid exhibit cytotoxic effects against various cancer cell lines. For example, derivatives have shown significant activity against leukemia and breast cancer cell lines.
| Cell Line | Compound | IC50 (µM) | Mechanism |
|---|---|---|---|
| CEM-13 (leukemia) | BIT1 derivative | 0.5 | Induces apoptosis |
| MCF-7 (breast cancer) | BIT1 derivative | 0.8 | Induces apoptosis |
These findings suggest that the compound's structural characteristics contribute to its efficacy in targeting cancer cells.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of 2-(2-Chloro-4-fluoropyridin-3-yl)acetic acid:
- PDE Inhibition Study : A study evaluated various pyridine derivatives for their inhibition of PDE enzymes, revealing that modifications in the pyridine structure could significantly enhance inhibitory potency. The presence of electron-withdrawing groups like chlorine and fluorine was linked to increased binding affinity to the target enzyme .
- Anticancer Activity Assessment : Another research effort focused on the cytotoxic effects of pyridine derivatives against several cancer cell lines, demonstrating that specific substitutions could lead to enhanced apoptosis induction in malignant cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
